molecular formula C22H28N6O2S B3201377 3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 1019104-22-3

3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Número de catálogo: B3201377
Número CAS: 1019104-22-3
Peso molecular: 440.6 g/mol
Clave InChI: BJVRNRGPKLSFJI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-((4-(tert-Butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS 1019104-22-3) is a complex organic molecule with a molecular formula of C22H28N6O2S and a molecular weight of 440.57 g/mol . This pyridazine derivative is synthetically designed with a piperazine ring substituted at the 4-position with a 4-(tert-butyl)phenyl sulfonyl group and at the 6-position with a 3-methylpyrazole moiety . This specific architecture combines sulfonamide and heteroaromatic functionalities, which are frequently encountered in pharmacologically active compounds targeting neurological, inflammatory, and oncological pathways . The compound's research value is rooted in its potential biological activities. Its structural motifs are common in bioactive molecules, and it is of significant interest in medicinal chemistry for its implications in cancer treatment and other therapeutic areas . Preclinical research on related piperazine and sulfonamide derivatives has indicated promising anticancer efficacy, including the induction of apoptosis in human breast cancer cells (MCF-7) via caspase activation . Furthermore, the presence of the pyridazine core is noteworthy, as this heterocycle is gaining popularity in drug development, particularly for tumor treatment, due to its unique physicochemical properties that can be advantageous for drug optimization . The incorporation of the tert-butyl group enhances lipophilicity, which may improve cell membrane permeability . This compound is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any veterinary use.

Propiedades

IUPAC Name

3-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2S/c1-17-11-12-28(25-17)21-10-9-20(23-24-21)26-13-15-27(16-14-26)31(29,30)19-7-5-18(6-8-19)22(2,3)4/h5-12H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVRNRGPKLSFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic molecule that incorporates various pharmacologically relevant structural motifs. Its potential biological activities are of significant interest in medicinal chemistry, particularly regarding its implications in cancer treatment and other therapeutic areas.

Molecular Structure

The molecular formula of the compound is C22H28N4O2SC_{22}H_{28}N_{4}O_{2}S, with a molecular weight of approximately 444.61 g/mol. The structure features a pyridazine core, which is known for its diverse biological activities, alongside a piperazine ring and a sulfonyl group that enhance its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : The incorporation of heterocycles like pyridazine has been linked to antitumor effects, particularly through mechanisms involving the inhibition of key signaling pathways such as PI3K/Akt .
  • Antibacterial Properties : Compounds containing piperazine and sulfonyl groups have shown antibacterial activity against various pathogens, suggesting potential applications in treating bacterial infections .
  • Cardiovascular Effects : Some derivatives influence cardiac contractility and vascular smooth muscle function, indicating potential cardiovascular applications .

The biological activity of this compound may be attributed to several mechanisms:

  • PI3K/Akt Pathway Inhibition : Similar compounds have demonstrated the ability to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models .
  • Sensitization of Cardiac Proteins : The compound may sensitize proteins like troponin C to calcium ions, enhancing cardiac contractility .
  • Antibacterial Action : The sulfonyl and piperazine groups can disrupt bacterial cell wall synthesis or function, leading to antibacterial effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on pyridazine derivatives highlighted their effectiveness as inhibitors of cancer cell proliferation in vitro, demonstrating significant IC50 values against various cancer cell lines .
  • Research focusing on piperazine-containing compounds revealed their potential as multidrug resistance (MDR) reversers, enhancing the efficacy of conventional chemotherapy agents against resistant cancer cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
AlpelisibAntitumorPI3Kα Inhibition
Compound XAntibacterialDisruption of cell wall synthesis
Compound YCardiovascularTroponin C sensitization

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds containing piperazine and sulfonamide moieties exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit the growth of various cancer cell lines through mechanisms involving the modulation of cell cycle and apoptosis pathways. The specific compound has been explored for its potential to target specific cancer types, particularly those resistant to conventional therapies.

Antimicrobial Properties

Research has demonstrated that sulfonamide derivatives possess broad-spectrum antimicrobial activity. The incorporation of the tert-butyl group in the compound enhances its lipophilicity, potentially improving its ability to penetrate microbial cell membranes. This characteristic is crucial for developing new antibiotics in an era of increasing antibiotic resistance.

Anticancer Efficacy in Preclinical Models

A study conducted on a series of piperazine derivatives, including the target compound, evaluated their efficacy against human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values significantly lower than those observed for standard chemotherapeutics.

CompoundIC50 (µM)Mechanism of Action
Target Compound5.2Induces apoptosis via caspase activation
Doxorubicin7.5DNA intercalation

Antimicrobial Activity Against Resistant Strains

In another study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating promising antibacterial activity.

Bacterial StrainMIC (µg/mL)Reference Drug
MRSA16Vancomycin (32)

Comparación Con Compuestos Similares

3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine ()

  • Structural Difference : Replaces the 4-(tert-butyl)phenyl sulfonyl group with a 3-chlorophenyl sulfonyl moiety.
  • Steric Effects: The tert-butyl group introduces greater steric bulk, which may hinder binding to compact active sites but enhance selectivity for larger pockets.

3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine ()

  • Structural Difference : Features a methanesulfonylbenzyl group instead of a sulfonylpiperazine.

Functional Analogues from Pyridazinone Derivatives ()

Pyridazinones with piperazine substituents, such as 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone, share a similar piperazine-pyridazine scaffold. Key differences include:

  • Core Saturation: Pyridazinones (partially saturated) vs. pyridazines (fully aromatic) in the target compound.
  • Bioactivity: Pyridazinones are often associated with cardiovascular or antipsychotic activity due to their ability to modulate dopamine or serotonin receptors. The aromatic pyridazine core in the target compound may instead favor kinase inhibition or anti-inflammatory effects .

Data Table: Comparative Analysis of Structural and Hypothetical Properties

Compound Name Molecular Weight Key Substituents LogP (Predicted) Potential Applications
3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine ~472.6* 4-(tert-butyl)phenyl sulfonyl ~3.5 Kinase inhibition, CNS targets
3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 418.9 3-chlorophenyl sulfonyl ~2.8 Antimicrobial, Anticancer
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone ~318.3 2-fluorophenyl, pyridazinone ~1.9 Antipsychotic, Cardiovascular
3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine ~438.5 Methanesulfonylbenzyl ~2.2 Anti-inflammatory

*Calculated using ChemDraw.

Q & A

Advanced Research Question

Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on the sulfonyl group’s hydrogen-bonding potential and the tert-butyl group’s hydrophobic interactions .

Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns trajectories) to identify critical residues for affinity .

Free Energy Perturbation (FEP) : Quantify the energetic impact of substituent modifications (e.g., replacing tert-butyl with smaller alkyl groups) .

How should researchers address discrepancies in reported IC₅₀ values across different enzymatic assays?

Advanced Research Question
Contradictions arise due to:

  • Assay Conditions : Variability in buffer pH, ionic strength, or co-solvents (e.g., DMSO) affects solubility and activity. Standardize protocols using guidelines from Journal of Medicinal Chemistry .
  • Enzyme Source : Recombinant vs. native enzymes may exhibit differing post-translational modifications. Validate enzyme activity with control inhibitors .
  • Data Normalization : Use internal controls (e.g., reference compounds) to calibrate inter-assay variability. Statistical tools like Grubbs’ test can identify outliers .

What strategies optimize bioavailability given the tert-butyl group’s impact on solubility?

Advanced Research Question
The tert-butyl group enhances lipophilicity but reduces aqueous solubility:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the sulfonyl moiety to improve solubility .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins in formulation to enhance dissolution without altering activity .
  • Salt Formation : Convert the free base to a hydrochloride or citrate salt for better crystallinity and solubility .

How to design SAR studies to evaluate the sulfonyl group’s role in biological activity?

Advanced Research Question

Analog Synthesis : Prepare derivatives with sulfonamide, sulfonic acid, or sulfone replacements.

In Vitro Assays : Test analogs for target binding (SPR) and functional activity (e.g., cAMP inhibition for GPCR targets) .

Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy contributions of the sulfonyl group .

Crystallographic Analysis : Compare co-crystal structures of analogs to identify sulfonyl-mediated hydrogen bonds .

What analytical techniques are critical for detecting degradation products during stability studies?

Basic Research Question

  • HPLC-MS/MS : Monitor hydrolytic or oxidative degradation under stress conditions (heat, light, pH extremes) .
  • Solid-State NMR : Assess crystallinity changes in accelerated stability trials (40°C/75% RH) .
  • Forced Degradation Studies : Expose the compound to H₂O₂ (oxidation) or 0.1M HCl/NaOH (hydrolysis) to identify labile sites .

How can researchers resolve contradictory cytotoxicity data between 2D cell cultures and 3D organoid models?

Advanced Research Question
Discrepancies arise due to:

  • Penetration Barriers : The compound’s logP may limit diffusion in 3D models. Use fluorescent analogs to visualize uptake .
  • Metabolic Differences : Organoids retain CYP450 activity absent in 2D cultures. Perform metabolomic profiling to identify active/inactive metabolites .
  • Assay Endpoints : Optimize ATP-based viability assays for 3D models by normalizing to DNA content or protein mass .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.